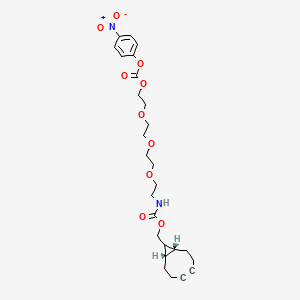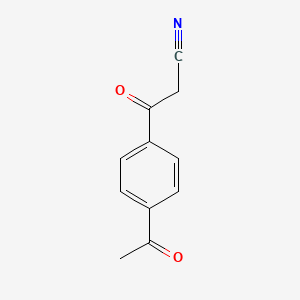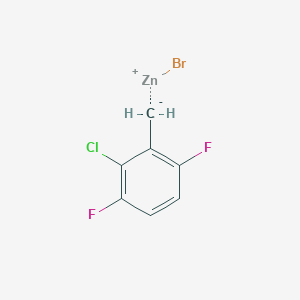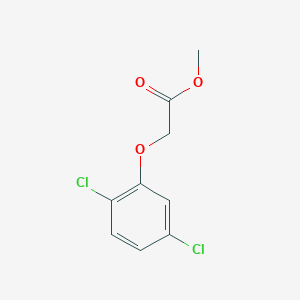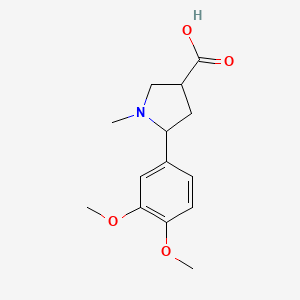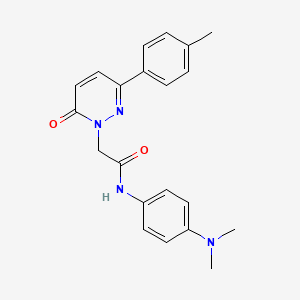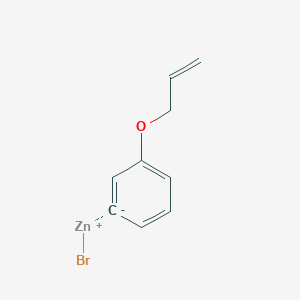
3-Allyloxyphenylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyloxyphenylzinc bromide: is an organozinc compound with the molecular formula C₉H₉BrOZn. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and ability to participate in various chemical transformations, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Allyloxyphenylzinc bromide can be synthesized through the reaction of 3-allyloxybromobenzene with zinc in the presence of a suitable catalyst. One common method involves the use of unactivated zinc powder and a catalytic amount of aluminum chloride in dry tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, yielding the desired organozinc compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up by using larger quantities of the starting materials and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Allyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can react with carbonyl compounds such as aldehydes and ketones to form homoallylic alcohols.
Substitution Reactions: It can participate in substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: The reaction with carbonyl compounds typically occurs in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride in dry THF.
Substitution Reactions: These reactions often require the presence of a suitable electrophile and may be carried out under mild conditions to avoid side reactions.
Major Products Formed:
Homoallylic Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Substituted Aromatic Compounds: Formed through substitution reactions with electrophiles.
Applications De Recherche Scientifique
Chemistry: 3-Allyloxyphenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules with potential therapeutic applications. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and biologically active compounds .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it an important reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of 3-allyloxyphenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The allyloxy group enhances the reactivity of the compound by providing additional stabilization through resonance effects .
Comparaison Avec Des Composés Similaires
3-Allyloxyphenylmagnesium bromide: Another organometallic compound used in similar types of reactions but with magnesium instead of zinc.
3-Allyloxyphenylboronic acid: A boron-containing compound used in Suzuki coupling reactions.
3-Allyloxyphenylsilane: A silicon-containing compound used in various organic transformations.
Uniqueness: 3-Allyloxyphenylzinc bromide is unique due to its high reactivity and ability to form carbon-carbon bonds under mild conditions. Compared to its magnesium and boron counterparts, the zinc-based reagent offers better control over reaction conditions and higher selectivity in certain transformations .
Propriétés
Formule moléculaire |
C9H9BrOZn |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
bromozinc(1+);prop-2-enoxybenzene |
InChI |
InChI=1S/C9H9O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h2-4,6-7H,1,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FCBRAFLUQJGRPU-UHFFFAOYSA-M |
SMILES canonique |
C=CCOC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
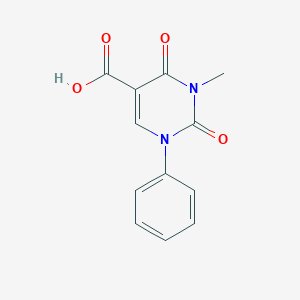
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)

